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molecular formula C7H10N2O B8237143 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde

Cat. No. B8237143
M. Wt: 138.17 g/mol
InChI Key: JUGMNBPZVORDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a solution of 4-methyl-1H-imidazole-5-carbaldehyde (5.0 g, 45.4 mmol) in anhydrous THF (50 mL) was added diaza(1,3)bicyclo[5.4.0]undecane (DBU, 6.8 mL, 45.4 mmol) and iodoethane (3.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature overnight. Water (50 mL) was added before THF was evaporated. The mixture was extracted with EtOAc (1×50 mL) and 2-butanol (2×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-1% MeOH/DCM), affording 1-ethyl-5-methyl-1H-imidazole-4-carbaldehyde (730 mg, 12% yield).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
diaza(1,3)bicyclo[5.4.0]undecane
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[CH:7]=[O:8].I[CH2:10][CH3:11].O>C1COCC1>[CH2:10]([N:3]1[C:2]([CH3:1])=[C:6]([CH:7]=[O:8])[N:5]=[CH:4]1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1N=CNC1C=O
Name
diaza(1,3)bicyclo[5.4.0]undecane
Quantity
6.8 mL
Type
reactant
Smiles
Name
Quantity
3.4 mL
Type
reactant
Smiles
ICC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (1×50 mL) and 2-butanol (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0-1% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1C=NC(=C1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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